molecular formula C18H12BrN3OS B2984064 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 477537-82-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

Cat. No. B2984064
CAS RN: 477537-82-9
M. Wt: 398.28
InChI Key: WMYPVKQYSBGLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, phenyl, bromothiophene, and carboxamide group . Benzimidazole derivatives have been found to have a variety of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzimidazole derivatives are often synthesized through reactions involving glyoxal, formaldehyde, and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a phenyl ring, a bromothiophene group, and a carboxamide group .

Scientific Research Applications

Amination Reactions

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide shows relevance in amination reactions. Specifically, in the context of palladium/imidazolium salt systems, nucleophilic N-heterocyclic carbenes, such as those in the mentioned compound, have been effectively used in amination reactions with various nitrogen-containing substrates. This application is crucial for synthesizing primary amines by acid hydrolysis and for converting indoles to N-aryl-substituted indoles (Grasa, Viciu, Huang, & Nolan, 2001).

Synthesis of N-heterocyclic Carbene Ligands

The compound is also involved in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are integral in creating ruthenium-based metathesis complexes, showcasing efficiency in macrocyclizations and cross metathesis. The stability and activity of these complexes make them suitable for various synthetic applications (Bantreil & Nolan, 2011).

Antihypertensive Effects

Research also includes the exploration of nonpeptide angiotensin II receptor antagonists, where derivatives of the compound demonstrated potent antihypertensive effects upon oral administration. This application is vital in developing treatments for hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

Antimicrobial Assessment

The compound's derivatives have been used as precursors in synthesizing various heterocyclic compounds, such as imidazole, which have been tested for antimicrobial activity. These applications are significant in the field of drug development and understanding microbial resistance (Elmagd, Hemdan, Samy, & Youssef, 2017).

Antifungal Activity

Similar compounds have been synthesized to investigate their antifungal activity, demonstrating varying degrees of effectiveness. These findings are essential for developing new antifungal agents and understanding their mechanisms (Saeed, Zaman, Jamil, & Mirza, 2008).

Functionalization Reactions

Research into functionalization reactions using derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide has led to the synthesis of various compounds, such as 1H-pyrazole-3-carboxamides. These studies provide insights into reaction mechanisms and potential applications in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Antipathogenic Activity

The compound has been used in synthesizing thiourea derivatives, which were tested for their interaction with bacterial cells. Their anti-pathogenic activity, particularly against biofilm-forming bacteria, highlights their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Future Directions

The future research directions for this compound could involve further investigation into its biological activity, potential applications in medicine, and optimization of its synthesis process .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPVKQYSBGLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.